molecular formula C12H15NO3 B1206698 N-Methylcorydaldine CAS No. 6514-05-2

N-Methylcorydaldine

Cat. No.: B1206698
CAS No.: 6514-05-2
M. Wt: 221.25 g/mol
InChI Key: BDIZBBGNYDRCCA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcorydaldine typically involves the methylation of corydaldine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as laboratory preparation. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Methylcorydaldine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are common.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-Methylcorydaldine is characterized by its molecular formula C12H15NO3C_{12}H_{15}NO_3 and has been studied for its structural properties using various analytical techniques such as NMR and mass spectrometry. The compound's structure allows it to interact with specific biological targets, making it a subject of interest in pharmacological research.

Anti-Ulcer Activity

Research indicates that this compound exhibits significant anti-ulcer activity by inhibiting gastric H+/K+^+/K^+-ATPase. In a study involving ethanol-induced gastric ulcers in rats, administration of this compound resulted in a notable reduction of plasma gastrin levels, demonstrating its potential as a therapeutic agent for peptic ulcers .

Dosage Plasma Gastrin Level (pg/mL) Significance
Control127.5 ± 3.7-
This compound (20 mg)96.8 ± 8.9p < 0.05

Antiviral Properties

This compound has shown promising antiviral activity against various viruses, including dengue virus and human coronavirus strains. In vitro studies have demonstrated that the compound can inhibit viral replication effectively, with selectivity indices indicating lower cytotoxicity compared to other tested compounds .

Virus Type EC50_{50} (µM) Selectivity Index
Dengue Virus67.74 - 95.76>6.28
Human Coronavirus OC4342.37 - 66.77>11.81

Anticancer Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines, including hepatocarcinoma and acute myeloid leukemia cells. The compound exhibited selective cytotoxicity, indicating its potential role in cancer therapy .

Case Study 1: Anti-Ulcer Efficacy

In a controlled study on rats with induced gastric ulcers, this compound was administered at varying dosages to evaluate its protective effects on gastric mucosa. Results indicated a significant reduction in ulcer area and improvement in mucosal integrity compared to controls.

Case Study 2: Antiviral Efficacy Against Dengue Virus

A series of experiments were conducted using human cell lines infected with dengue virus to assess the antiviral efficacy of this compound. The results showed a dose-dependent inhibition of viral replication, supporting its potential use as an antiviral agent.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific anti-secretory activity and its potential interactions with multiple biological targets. Its methylated structure also distinguishes it from its parent compound, corydaldine, and other similar alkaloids .

Biological Activity

N-Methylcorydaldine is an isoquinoline alkaloid derived from various plant species, particularly those within the Amaryllidaceae family. This compound has garnered attention due to its diverse biological activities, including anti-secretory effects, inhibition of key enzymes related to neurodegenerative diseases, and potential anticancer properties. Below is a detailed overview of its biological activity, supported by research findings and data.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:

  • Inhibition of Gastric H⁺/K⁺-ATPase : Research indicates that this compound inhibits gastric H⁺/K⁺-ATPase activity, which is crucial for gastric acid secretion. This inhibition can lead to reduced gastric acidity and may have implications for treating peptic ulcers .
  • Effect on Gastrin Levels : In ethanol-induced gastric ulcer models, this compound reduced plasma gastrin levels significantly, suggesting a potential role in managing gastric disorders .

1. Neuroprotective Effects

This compound has been evaluated for its ability to inhibit enzymes associated with Alzheimer's disease:

  • Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies have shown that this compound can inhibit these enzymes, which are critical in the pathophysiology of Alzheimer's disease. The compound's inhibition profile suggests potential therapeutic applications in neurodegenerative conditions .

2. Anticancer Properties

The cytotoxic effects of this compound have been assessed against various cancer cell lines:

  • Cancer Cell Lines Tested :
    • Hepatocarcinoma (Huh7)
    • Adenocarcinoma (HCT-8)
    • Acute Myeloid Leukemia (THP-1)

Results indicated that this compound exhibited significant cytotoxic activity against these cell lines, although further studies are required to elucidate the underlying mechanisms and efficacy in clinical settings .

3. Antiviral Activity

Preliminary evaluations suggest that this compound may possess antiviral properties against several viruses, including coronaviruses and flaviviruses. However, specific data regarding its efficacy against these pathogens remains limited and warrants further investigation .

Table 1: Summary of Biological Activities of this compound

Activity TypeAssessed EffectReference
Enzyme InhibitionAcetylcholinesterase
Butyrylcholinesterase
AnticancerCytotoxicity (Huh7, HCT-8, THP-1)
GastroprotectiveInhibition of H⁺/K⁺-ATPase
Reduction in plasma gastrin levels
AntiviralPotential activity against viruses

Properties

IUPAC Name

6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIZBBGNYDRCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307685
Record name 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6514-05-2
Record name NSC194246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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